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molecular formula C14H13N3 B033164 Mepanipyrim CAS No. 110235-47-7

Mepanipyrim

Cat. No. B033164
M. Wt: 223.27 g/mol
InChI Key: CIFWZNRJIBNXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943675

Procedure details

Into a 50 ml reaction flask equipped with a stirrer, a thermometer and a condenser, 5.2 g (0.02 mol) of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine, 2.4 g (0.06 mol) of NaOH powder and 50 ml of acetonitrile were charged, and the mixture was reacted at room temperature for 5 hours. After the reaction, toluene and water were added to the reaction mixture, followed by liquid separation. The toluene layer was washed with water. The toluene layer was concentrated and subjected to column chromatography to obtain 1.67 g of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine having a melting point of from 125° to 126° C. The yield was 36%.
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([CH:15]=[C:16](Cl)[CH3:17])[N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].C(#N)C.C1(C)C=CC=CC=1>O>[NH:1]([C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[C:10]([C:15]#[C:16][CH3:17])[N:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine
Quantity
5.2 g
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C=C(C)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
were added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
followed by liquid separation
WASH
Type
WASH
Details
The toluene layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
N(C1=CC=CC=C1)C1=NC(=CC(=N1)C)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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